N,N-DIMETHYL-4-[({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}AMINO)METHYL]ANILINE
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Overview
Description
N,N-DIMETHYL-4-[({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}AMINO)METHYL]ANILINE is a complex organic compound that features a tetrazole ring, a sulfanyl group, and an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYL-4-[({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}AMINO)METHYL]ANILINE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach, where an azide reacts with an alkyne under copper-catalyzed conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group.
Coupling with Aniline Derivative: The final step involves coupling the tetrazole-sulfanyl intermediate with an aniline derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aniline and tetrazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like thiols and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aniline and tetrazole derivatives.
Scientific Research Applications
N,N-DIMETHYL-4-[({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}AMINO)METHYL]ANILINE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to form stable complexes with metals makes it useful in the development of new materials with unique electronic or catalytic properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of N,N-DIMETHYL-4-[({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}AMINO)METHYL]ANILINE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-4-aminobenzaldehyde: Shares the aniline moiety but lacks the tetrazole and sulfanyl groups.
1-methyl-1H-tetrazole-5-thiol: Contains the tetrazole and sulfanyl groups but lacks the aniline derivative.
Uniqueness
N,N-DIMETHYL-4-[({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}AMINO)METHYL]ANILINE is unique due to its combination of a tetrazole ring, a sulfanyl group, and an aniline derivative, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H22N6S |
---|---|
Molecular Weight |
306.43g/mol |
IUPAC Name |
N,N-dimethyl-4-[[3-(1-methyltetrazol-5-yl)sulfanylpropylamino]methyl]aniline |
InChI |
InChI=1S/C14H22N6S/c1-19(2)13-7-5-12(6-8-13)11-15-9-4-10-21-14-16-17-18-20(14)3/h5-8,15H,4,9-11H2,1-3H3 |
InChI Key |
PTXIARYILAHBOD-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCCNCC2=CC=C(C=C2)N(C)C |
Canonical SMILES |
CN1C(=NN=N1)SCCCNCC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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